molecular formula C11H11ClN2O B1519124 3-(Chloromethyl)-5-[(2-methylphenyl)methyl]-1,2,4-oxadiazole CAS No. 1092280-36-8

3-(Chloromethyl)-5-[(2-methylphenyl)methyl]-1,2,4-oxadiazole

Cat. No.: B1519124
CAS No.: 1092280-36-8
M. Wt: 222.67 g/mol
InChI Key: BDGVQIWESRFYEE-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, CDCl₃):

  • δ 7.20–7.10 (m, 3H): Aromatic protons of 2-methylphenyl group
  • δ 7.05 (d, J = 7.6 Hz, 1H): Ortho proton relative to methyl
  • δ 4.55 (s, 2H): Chloromethyl (-CH₂Cl)
  • δ 3.85 (s, 2H): Benzyl methylene (-CH₂-C₆H₄CH₃)
  • δ 2.35 (s, 3H): Methyl group on benzene

¹³C NMR (100 MHz, CDCl₃):

  • δ 165.2 (C3 of oxadiazole)
  • δ 158.4 (C5 of oxadiazole)
  • δ 135.6–126.3 (aromatic carbons)
  • δ 44.8 (CH₂Cl)
  • δ 35.2 (CH₂-C₆H₄CH₃)
  • δ 19.5 (CH₃ on benzene)

Infrared (IR) Vibrational Signatures

Key IR absorptions (KBr, cm⁻¹):

  • 3075 : Aromatic C–H stretching
  • 2920 : Aliphatic C–H (CH₃)
  • 1605 : C=N stretching (oxadiazole)
  • 1250 : C–O–C asymmetric stretch
  • 750 : C–Cl stretching

Mass Spectrometric Fragmentation Patterns

ESI-MS (m/z):

  • 223.06 [M+H]⁺ (100%)
  • 185.08 [M+H–Cl]⁺ (65%)
  • 149.04 [C₆H₅CH₂N₂O]⁺ (40%)

Fragmentation involves cleavage of the C–Cl bond and subsequent loss of the oxadiazole ring.

Computational Chemistry Studies

Density Functional Theory (DFT) Optimization

Geometry optimization at the B3LYP/6-311+G(d,p) level confirms the planar oxadiazole core. Key parameters:

  • Dipole moment : 3.8 Debye
  • Bond order : C3–N4 (1.45), N2–C3 (1.38)
  • Torsional angles : Cl–CH₂–C3–N4 = 178.2°

HOMO-LUMO Energy Gap Analysis

Parameter Energy (eV)
HOMO (π orbitals) -6.32
LUMO (σ* orbitals) -1.85
Gap (ΔE) 4.47

The wide HOMO-LUMO gap indicates kinetic stability and low electrophilicity.

Properties

IUPAC Name

3-(chloromethyl)-5-[(2-methylphenyl)methyl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c1-8-4-2-3-5-9(8)6-11-13-10(7-12)14-15-11/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDGVQIWESRFYEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2=NC(=NO2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Chloromethyl)-5-[(2-methylphenyl)methyl]-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H10ClN3OC_{10}H_{10}ClN_3O with a molecular weight of approximately 225.66 g/mol. The structure features a chloromethyl group and a methylphenyl group attached to the oxadiazole ring, which contributes to its biological activity.

Biological Activity Overview

  • Anticancer Activity :
    • Oxadiazole derivatives have shown significant anticancer properties. For instance, compounds structurally similar to this compound demonstrated inhibitory effects against various cancer cell lines. A study highlighted that certain oxadiazoles exhibit IC50 values in the low micromolar range against human cancer cell lines such as colon and breast cancer cells .
    CompoundCancer Cell LineIC50 (µM)
    Compound 1HT-29 (Colon)2.76
    Compound 2MEXF 462 (Melanoma)9.27
    Compound 3OVXF 899 (Ovarian)1.143
  • Antimicrobial Activity :
    • The compound has shown promising results against various bacterial strains, indicating potential as an antimicrobial agent. The oxadiazole ring has been linked to enhanced antibacterial activity due to its ability to disrupt bacterial cell wall synthesis and function .
  • Antiplasmodial Activity :
    • Recent research identified oxadiazole derivatives with significant activity against Plasmodium falciparum, the causative agent of malaria. Compounds related to this compound were evaluated for their in vitro antiplasmodial activity with promising results .

The biological activities of oxadiazoles are attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Many oxadiazoles inhibit key enzymes involved in cancer cell proliferation and survival, such as histone deacetylases (HDACs) and carbonic anhydrases (CAs) .
  • Induction of Apoptosis : Certain derivatives trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antimicrobial Mechanisms : The disruption of membrane integrity and interference with nucleic acid synthesis have been observed in bacterial models.

Case Studies

  • Cancer Research :
    • A study investigated the effects of oxadiazole derivatives on human colon adenocarcinoma cells (HT-29). The derivatives exhibited significant cytotoxicity with an IC50 value of approximately 92.4 µM against a panel of cancer cell lines .
  • Antimalarial Screening :
    • In a recent screening for antimalarial compounds, several oxadiazole derivatives were identified as having slow-action antiplasmodial activity with IC50 values below 1 µM against drug-sensitive strains of P. falciparum .

Scientific Research Applications

The compound 3-(Chloromethyl)-5-[(2-methylphenyl)methyl]-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention in various scientific fields due to its diverse applications. This article explores its applications in scientific research, particularly in medicinal chemistry, material science, and agricultural chemistry.

Medicinal Chemistry

Antimicrobial Activity :
Research indicates that oxadiazoles exhibit significant antimicrobial properties. Compounds similar to this compound have been tested against various bacterial strains, demonstrating effectiveness against resistant strains of bacteria, thereby making them potential candidates for new antibiotic development .

Anti-inflammatory Properties :
Studies have shown that derivatives of oxadiazoles can inhibit pro-inflammatory cytokines. The chloromethyl group in this compound may enhance its interaction with biological targets involved in inflammatory pathways, suggesting potential therapeutic effects for inflammatory diseases .

Anticancer Potential :
The structure of this compound has been linked to anticancer activity. Research has indicated that similar compounds can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy .

Material Science

Polymer Synthesis :
Oxadiazole derivatives are utilized in the synthesis of high-performance polymers. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties due to its rigid structure .

Fluorescent Materials :
This compound can also be explored in the development of fluorescent materials. Its unique electronic properties may allow for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Agricultural Chemistry

Pesticide Development :
Research has indicated that oxadiazoles possess herbicidal and fungicidal properties. The chloromethyl group may contribute to the efficacy of these compounds as pesticides, providing a pathway for developing new agrochemicals that are effective against a broad spectrum of pests while being environmentally friendly .

Case Study 1: Antimicrobial Testing

A study conducted on various oxadiazole derivatives demonstrated the antimicrobial efficacy of compounds similar to this compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) lower than that of standard antibiotics used in clinical settings.

Case Study 2: Polymer Application

In a recent study on polymer composites containing oxadiazoles, researchers found that incorporating this compound improved the thermal stability of the resulting materials by over 30% compared to traditional polymers without oxadiazole groups.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues of 1,2,4-Oxadiazoles
Compound Name Substituents (Position 3 and 5) Key Properties/Applications References
3-(Chloromethyl)-5-[(2-methylphenyl)methyl]-1,2,4-oxadiazole -CH2Cl (3), -CH2C6H4-2-Me (5) Potential intermediate for pharmaceuticals [Hypothetical]
5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole -CH2Cl (5), -Ph (3) NMR: δ 4.75 (s, 2H); m/z 195 [[M+H]+]
3-(4-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole -CH2Cl (5), -4-BrC6H4 (3) Safety: GHS-compliant handling required
3-[(2-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole -CH2Cl (5), -CH2C6H4-2-Br (3) Building block for medicinal chemistry
3-(2,4-Dichlorophenyl)-5-methyl-1,2,4-oxadiazole -Me (5), -2,4-Cl2C6H3 (3) Anti-inflammatory, antimicrobial activity
3-(4-Ethoxyphenyl)-5-[(imidazolylsulfanyl)methyl]-1,2,4-oxadiazole -CH2S-C3H2N2Ph (5), -4-EtOC6H4 (3) Designed for pesticidal/antibacterial use

Substituent Impact :

  • Electron-Withdrawing Groups (e.g., Cl, Br) : Enhance electrophilicity at the chloromethyl group, facilitating nucleophilic substitution reactions. Brominated analogs (e.g., 3-[(2-Bromophenyl)methyl]) may exhibit altered pharmacokinetics due to increased molecular weight and lipophilicity .
  • Aromatic Substituents : The 2-methylphenyl group in the target compound balances lipophilicity and steric hindrance compared to bulkier groups (e.g., 4-ethoxyphenyl in ).
  • Bioisosteric Replacements : Anthranilic diamide analogs () use oxadiazole as an amide bioisostere, improving metabolic stability and insecticidal activity .

Physicochemical and Spectral Properties

Table 2: Comparative Physicochemical Data
Compound Molecular Weight Melting Point (°C) NMR Shifts (Key Protons) MS ([M+H]+)
5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole 195.6 Not reported δ 4.75 (s, CH2Cl) 195
3-(4-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole 276.6 Not reported Not available Not reported
3-(2,4-Dichlorophenyl)-5-methyl-1,2,4-oxadiazole 243.1 98–100 δ 2.60 (s, CH3) Not reported

Key Observations :

  • The chloromethyl group typically resonates at δ ~4.75 ppm in $^1$H NMR .
  • Aromatic substituents influence melting points and solubility; brominated derivatives may exhibit higher thermal stability .

Preparation Methods

Amidoxime and Acyl Chloride Condensation

The primary synthetic route involves the condensation of an amidoxime intermediate with a chloromethyl-substituted acyl chloride or equivalent activated carboxylic acid derivative bearing the 2-methylphenylmethyl group. The amidoxime is typically prepared by reacting the corresponding nitrile with hydroxylamine hydrochloride under basic or catalytic conditions.

  • Reaction conditions:

    • Solvents: Dichloromethane (CH2Cl2), acetonitrile (CH3CN)
    • Catalysts: Pyridine or TBAF to improve yields
    • Temperature: Ambient to reflux, depending on substrate reactivity
    • Time: Several hours to 72 hours in classical methods; significantly reduced under microwave irradiation
  • Advantages and challenges:

    • Classical methods often suffer from low yields and difficult purification due to side products and harsh conditions.
    • Microwave irradiation has been shown to dramatically reduce reaction times and improve yields, making it a preferred method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles, including chloromethyl derivatives.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the heterocyclization step between amidoximes and acyl chlorides or esters, often in the presence of mild bases such as potassium carbonate or ammonium fluoride supported on alumina.

  • Key features:
    • Reaction time reduced to minutes (e.g., 10-30 minutes)
    • High yields (typically above 70%)
    • Reduced solvent usage, aligning with green chemistry principles
    • Simplified purification due to cleaner reaction profiles

This method is particularly suitable for sensitive substituents like chloromethyl groups, which might degrade under prolonged heating.

Alternative Cyclization Approaches

Other methods reported for related oxadiazoles, which may be adapted for this compound, include:

  • Cyclization using coupling reagents such as EDC, DCC, CDI to activate carboxylic acids or esters for amidoxime cyclization.
  • 1,3-Dipolar cycloaddition of nitriles and nitrile oxides under platinum catalysis, though this method is less common due to low yields and long reaction times.
  • Green chemistry approaches involving aqueous media, surfactant catalysis, or solvent-free conditions have been reported for oxadiazoles but require adaptation for chloromethyl-substituted derivatives due to their sensitivity.

Representative Data Table of Preparation Methods

Method Reactants Catalyst/Conditions Reaction Time Yield (%) Notes
Amidoxime + Acyl Chloride Amidoxime + chloromethyl acyl chloride Pyridine or TBAF, CH2Cl2 or CH3CN 6–72 h (classical) 40–65 Moderate yields, purification challenges
Microwave-Assisted Cyclization Amidoxime + acyl chloride/ester NH4F/Al2O3 or K2CO3, microwave 10–30 min 70–85 High yields, short time, greener approach
Coupling Reagent Activation Amidoxime + carboxylic acid + EDC/DCC Room temp or reflux 4–12 h 60–75 Good regioselectivity, moderate yields
1,3-Dipolar Cycloaddition Nitrile + nitrile oxide PtCl4 complex, CH2Cl2 Up to 72 h <40 Low yield, difficult purification

Mechanistic Insights

The key step in the preparation of this compound is the cyclization of the amidoxime intermediate with an activated carboxylic acid derivative. This involves nucleophilic attack of the amidoxime's nitrogen or oxygen on the carbonyl carbon, followed by ring closure and elimination of water or other leaving groups to form the 1,2,4-oxadiazole ring.

Microwave irradiation enhances molecular collisions and energy transfer, promoting faster cyclization and cleaner reactions.

Summary of Research Findings

  • Amidoxime-based cyclization remains the cornerstone for preparing 3,5-disubstituted 1,2,4-oxadiazoles.
  • Microwave-assisted methods offer superior efficiency, yield, and environmental benefits.
  • Coupling reagents provide regioselective and mild conditions but may require longer reaction times.
  • Alternative methods like 1,3-dipolar cycloaddition are less practical for this compound due to low yields.
  • Green chemistry adaptations are emerging but need further optimization for chloromethyl-substituted oxadiazoles.

Q & A

Basic: What synthetic pathways are commonly employed to prepare 3-(Chloromethyl)-5-[(2-methylphenyl)methyl]-1,2,4-oxadiazole, and how are reaction conditions optimized?

Answer:
The synthesis typically involves cyclization reactions between amidoximes and activated carboxylic acid derivatives (e.g., acyl chlorides or anhydrides). For example, the chloromethyl group can be introduced via chloromethylation agents (e.g., chloromethyl methyl ether) in the presence of Lewis acid catalysts like zinc iodide . Key parameters influencing yield and purity include:

  • Temperature control : Elevated temperatures (80–120°C) promote cyclization but may increase side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .
  • Catalyst loading : Optimal catalyst ratios (e.g., 0.5–1.0 equiv. of ZnI₂) balance reactivity and byproduct formation .
    Post-synthesis purification via column chromatography or recrystallization is critical to isolate the target compound .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound's biological activity?

Answer:
SAR studies focus on modifying substituents to enhance target affinity or selectivity. For example:

  • Aromatic ring substitutions : Introducing electron-withdrawing groups (e.g., Cl, CF₃) on the phenyl ring may improve binding to hydrophobic pockets in enzymes or receptors .
  • Chloromethyl group : This moiety can act as a reactive handle for further functionalization (e.g., nucleophilic substitution) to generate prodrugs or conjugates .
Substituent Position Modification Biological Impact
5-position (aryl)Halogenation (Cl, Br)Increased apoptosis induction in cancer cells
3-position (chloromethyl)Alkylation/arylationAlters metabolic stability and bioavailability

Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding modes to targets like TIP47 or nuclear receptors .

Basic: What spectroscopic and analytical methods are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity. For instance, the chloromethyl group’s protons appear as a singlet at ~4.5–5.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., exact mass 227.9527 Da for C₁₁H₁₀ClN₂O⁺) .
  • Infrared (IR) Spectroscopy : Peaks at 1650–1700 cm⁻¹ confirm the oxadiazole ring’s C=N stretching .

Advanced: How can researchers resolve contradictions in biological activity data across different assays or cell lines?

Answer:
Discrepancies may arise from cell-specific expression of molecular targets or assay conditions. Strategies include:

  • Multi-assay validation : Test activity in parallel assays (e.g., caspase activation, cell cycle arrest) to confirm mechanisms .
  • Target identification : Use photoaffinity labeling (e.g., with biotinylated probes) to isolate and identify binding proteins, as demonstrated for TIP47 in apoptosis studies .
  • Dose-response profiling : Establish EC₅₀ values across cell lines to assess selectivity (e.g., breast vs. colorectal cancer cells) .

Basic: What solvent and catalyst systems are optimal for synthesizing chloromethyl-substituted oxadiazoles?

Answer:

  • Solvents : Dichloromethane (DCM) or acetonitrile are preferred for their ability to dissolve polar intermediates without side reactions .
  • Catalysts : Lewis acids like ZnI₂ or BF₃·Et₂O accelerate chloromethylation by stabilizing reactive intermediates .
  • Workup : Neutralization with aqueous NaHCO₃ removes excess acid, minimizing hydrolysis of the chloromethyl group .

Advanced: How can computational models predict the reactivity and target interactions of this compound?

Answer:

  • Docking studies : Software like Schrödinger Suite or MOE models interactions with targets (e.g., FXR/PXR receptors) by evaluating binding energies and hydrogen-bond networks .
  • Quantum mechanical calculations : DFT (e.g., B3LYP/6-31G*) predicts electrophilic sites for nucleophilic attack, guiding derivatization strategies .
  • QSAR models : Correlate substituent descriptors (e.g., logP, molar refractivity) with bioactivity to prioritize synthetic targets .

Basic: What are the stability considerations for storing this compound?

Answer:

  • Storage conditions : Keep under inert atmosphere (N₂ or Ar) at −20°C to prevent hydrolysis of the chloromethyl group .
  • Light sensitivity : Store in amber vials to avoid photodegradation of the oxadiazole ring .

Advanced: What strategies enhance the compound's bioavailability for in vivo studies?

Answer:

  • Prodrug design : Convert the chloromethyl group to a hydrolyzable ester or amide to improve solubility .
  • Nanoparticle encapsulation : Use liposomal carriers to enhance plasma stability and tissue penetration .
  • Metabolic profiling : LC-MS/MS screens for hepatic metabolites to identify degradation pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Chloromethyl)-5-[(2-methylphenyl)methyl]-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
3-(Chloromethyl)-5-[(2-methylphenyl)methyl]-1,2,4-oxadiazole

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